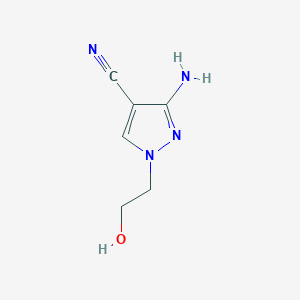

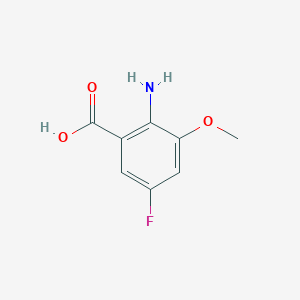

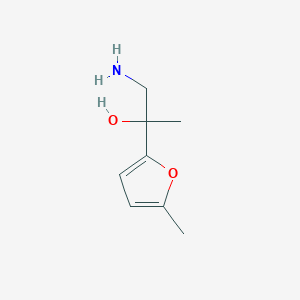

![molecular formula C8H8N2O B1524595 3-甲基-1H-吡咯并[3,2-b]吡啶-5-醇 CAS No. 1190311-86-4](/img/structure/B1524595.png)

3-甲基-1H-吡咯并[3,2-b]吡啶-5-醇

描述

“3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” is a chemical compound that has been used in the synthesis of potent VEGFR-2 inhibitors . It is a derivative of 7-Azaindole, which has been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .

Synthesis Analysis

The synthesis of “3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” and its derivatives has been reported in several studies. For instance, one study described a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus Kinase 3 . In the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of “3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 118.1359 .科学研究应用

激酶抑制剂

包括 5-羟基-3-甲基-4-氮杂吲哚的氮杂吲哚类化合物,已被用于激酶抑制剂的设计 . 激酶抑制剂在治疗癌症和其他疾病方面发挥重要作用。它们通过阻断某种类型的蛋白激酶的作用来发挥作用。

成纤维细胞生长因子受体抑制剂

包括 3-甲基-1H-吡咯并[3,2-b]吡啶-5-醇的 1H-吡咯并[2,3-b]吡啶衍生物已被用于创建针对成纤维细胞生长因子受体 (FGFR) 的强效抑制剂 . FGFR 在各种类型的肿瘤中发挥着至关重要的作用,使其成为癌症治疗的理想靶点。

VEGFR-2 抑制剂

3-甲基-1H-吡咯并[3,2-b]吡啶-5-醇已被用作合成强效 VEGFR-2 抑制剂的试剂 . VEGFR-2 是血管生成(新血管形成)中的关键受体,血管生成是癌性肿瘤生长中的关键过程。

MPS1 抑制剂

包括 3-甲基-1H-吡咯并[3,2-b]吡啶-5-醇的 1H-吡咯并吡啶骨架,已被用于设计强效且选择性的 MPS1 抑制剂 . MPS1 是一种参与细胞分裂调节的蛋白激酶,抑制它对癌症治疗可能是有益的。

BCL-2 抑制剂

3-甲基-1H-吡咯并[3,2-b]吡啶-5-醇已被确定为 Venetoclax 合成的中间体 ,一种强效且选择性的 BCL-2 抑制剂。BCL-2 是一种有助于控制细胞死亡的蛋白质,抑制它会导致癌细胞死亡。

药物优化策略

包括 5-羟基-3-甲基-4-氮杂吲哚的氮杂吲哚类化合物,在药物优化策略方面很有趣 . 使用氮杂吲哚核心而不是其他双环稠合杂环,可以对 Lipinski 五规则、溶解度、pK A 和亲脂性、靶点结合以及 ADME-tox 特性进行修饰和微调 .

未来方向

The future directions for “3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” and its derivatives are promising. They have been developing as a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Furthermore, compound 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

作用机制

Target of Action

Similar compounds have been reported to inhibit multiple receptor tyrosine kinases .

Mode of Action

It’s worth noting that azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been used in the design of kinase inhibitors .

Biochemical Pathways

Azaindoles have been found to modulate various signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

Modification of lipinski’s rule of five, solubility, pk a and lipophilicity, target binding and adme-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .

Result of Action

Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors, which are crucial in various cellular processes such as cell proliferation, differentiation, and survival . The compound binds to the receptor’s active site, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol interacts with other biomolecules, including proteins involved in cell signaling and gene expression regulation.

Cellular Effects

The effects of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol on cells are profound. It influences cell function by modulating cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are essential for cell growth and survival. By inhibiting these pathways, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol can induce apoptosis in cancer cells, reduce cell proliferation, and inhibit metastasis. Furthermore, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the cell . For example, by inhibiting fibroblast growth factor receptors, the compound prevents the phosphorylation of downstream signaling molecules, thereby blocking signal transduction. Additionally, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For example, localization to the nucleus allows 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol to interact with transcription factors and influence gene expression.

属性

IUPAC Name |

3-methyl-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-4-9-6-2-3-7(11)10-8(5)6/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXUXRXTYJKQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

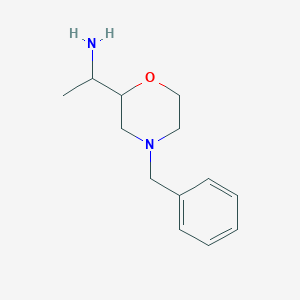

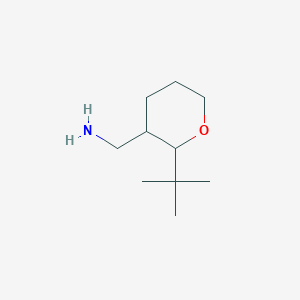

![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)

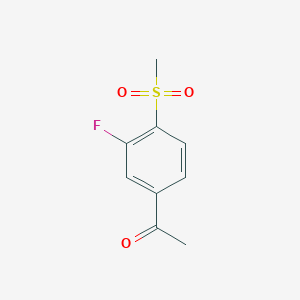

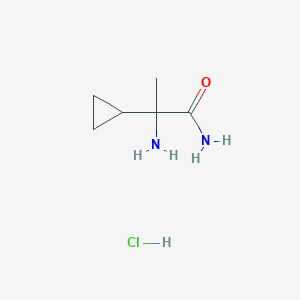

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

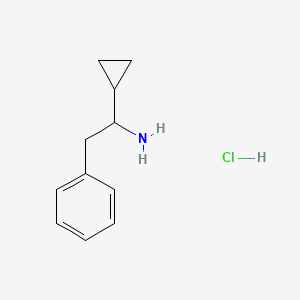

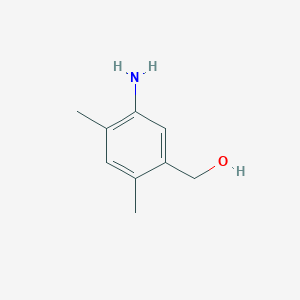

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)